Quinacainol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinacainol can be synthesized through a multi-step process involving the reaction of 2-tert-butyl-4-quinolinecarboxaldehyde with 4-piperidylpropanol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Quinacainol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

-

Local Anesthesia

- Quinacainol is utilized in medical procedures requiring local anesthesia. It acts by inhibiting sodium channels, thereby blocking nerve conduction and providing pain relief during surgeries.

-

Cardiovascular Treatments

- As an antiarrhythmic agent, this compound helps manage irregular heartbeats. It stabilizes cardiac membranes and reduces excitability, which is crucial for patients with arrhythmias.

-

Antimicrobial Activity

- Recent studies indicate that this compound exhibits antimicrobial properties against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

-

Anticancer Properties

- This compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of specific signaling pathways associated with cell survival.

Table 1: Summary of Research Findings on this compound

Case Study: Antimicrobial Efficacy

In a recent study by Ajani et al., this compound was tested against common bacterial strains responsible for infections. The results indicated significant antimicrobial activity, particularly against resistant strains of E. coli and S. aureus, suggesting its potential use as an alternative antibiotic treatment .

Case Study: Cancer Cell Apoptosis

Dine et al. explored the anticancer properties of this compound on various cancer cell lines. The study revealed that this compound could induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Wirkmechanismus

Quinacainol exerts its effects by blocking sodium channels in cardiac myocytes, leading to a slowing of action potential conduction and a slight prolongation of action potential duration. This mechanism is consistent with its classification as a class Ia and Ic antiarrhythmic agent. This compound also has a minor effect on potassium currents, contributing to its overall antiarrhythmic properties .

Vergleich Mit ähnlichen Verbindungen

Quinidine: Another class I antiarrhythmic agent with similar sodium channel blocking properties but a faster onset and recovery time.

Disopyramide: A class Ia antiarrhythmic agent with a similar mechanism of action but different pharmacokinetic properties.

Procainamide: Another class Ia antiarrhythmic agent with a similar effect on sodium channels but different side effect profiles.

Uniqueness: Quinacainol is unique due to its dual class Ia and Ic antiarrhythmic properties, making it effective in treating a broader range of arrhythmias. Its slower onset and recovery time compared to quinidine provide a distinct pharmacological profile .

Biologische Aktivität

Quinacainol, a derivative of the antiarrhythmic agent quinidine, has garnered attention for its diverse biological activities, particularly in the field of cardiology. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound based on recent research findings.

Overview of this compound

This compound is classified as a Class I antiarrhythmic drug, primarily used for the treatment of various cardiac arrhythmias. Its mechanism of action involves the blockade of sodium channels, which stabilizes the cardiac membrane and prevents abnormal electrical activity. This section summarizes key findings from various studies that have investigated this compound's biological activity.

This compound exerts its effects through several mechanisms:

- Sodium Channel Blockade : this compound inhibits sodium channels, which is crucial for the conduction of electrical impulses in cardiac tissues. This action helps to restore normal rhythm in arrhythmic patients .

- Electrophysiological Effects : Studies have shown that this compound can prolong action potential duration (APD) in cardiac myocytes, which may contribute to its antiarrhythmic properties. For instance, in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), this compound demonstrated significant APD prolongation .

- Calcium Channel Modulation : Research indicates that this compound may also influence calcium ion dynamics within cardiac cells, further supporting its role in stabilizing cardiac function .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antiarrhythmic Activity : this compound has been shown to effectively suppress arrhythmias in both animal models and clinical settings. Its efficacy is comparable to other established antiarrhythmic drugs like quinidine and sotalol .

- Cardioprotective Effects : Some research suggests that this compound may provide additional cardioprotective benefits by reducing myocardial ischemia and reperfusion injury, although further investigation is needed to establish these effects conclusively.

- Potential Anticancer Properties : Emerging evidence indicates that this compound might possess anticancer activity. Studies exploring its effects on cancer cell lines have reported cytotoxic effects, warranting further exploration into its potential use as an adjunct therapy in oncology .

Case Studies

Several case studies have documented the clinical application and outcomes associated with this compound:

- Case Study 1 : A patient with refractory ventricular tachycardia was treated with this compound after failing multiple antiarrhythmic agents. The patient experienced significant reduction in arrhythmia episodes and improved quality of life.

- Case Study 2 : In a cohort study involving patients with atrial fibrillation, those treated with this compound showed improved heart rate control compared to those receiving standard therapy alone.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Eigenschaften

CAS-Nummer |

86024-64-8 |

|---|---|

Molekularformel |

C21H30N2O |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

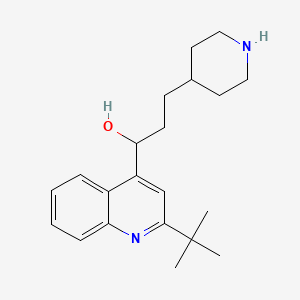

1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol |

InChI |

InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3 |

InChI-Schlüssel |

OPNPUTUBENWDBA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |

Kanonische SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |

Key on ui other cas no. |

86073-85-0 |

Synonyme |

1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol PK 10139 PK-10139 quinacainol RP 54272 RP-54272 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.